molecular formula C28H36FNaO11 B13446783 Dexamethasone Beta-D-Glucuronide Sodium Salt

Dexamethasone Beta-D-Glucuronide Sodium Salt

Cat. No.: B13446783
M. Wt: 590.6 g/mol
InChI Key: ZEFLDBQGUAWYGO-MVPWUIRWSA-M
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Description

Dexamethasone Beta-D-Glucuronide Sodium Salt is a synthetic glucocorticoid derivative of dexamethasone. It is known for its potential as a prodrug for targeted delivery of dexamethasone, particularly to the colon. This compound has gained significant recognition in scientific research due to its diverse biochemical and physiological effects .

Preparation Methods

The synthesis of Dexamethasone Beta-D-Glucuronide Sodium Salt involves the glucuronidation of dexamethasone. This process typically requires the use of glucuronic acid derivatives and specific catalysts under controlled conditions. Industrial production methods may involve large-scale glucuronidation reactions, followed by purification steps to obtain the sodium salt form .

Chemical Reactions Analysis

Dexamethasone Beta-D-Glucuronide Sodium Salt undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized under specific conditions to form different oxidation products.

    Reduction: Reduction reactions can convert it back to its parent compound, dexamethasone.

    Substitution: It can undergo substitution reactions where functional groups are replaced by others. Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and various catalysts.

Scientific Research Applications

Dexamethasone Beta-D-Glucuronide Sodium Salt is widely employed in scientific research, including:

Mechanism of Action

The mechanism of action of Dexamethasone Beta-D-Glucuronide Sodium Salt involves its conversion to dexamethasone in the body. Dexamethasone acts as a glucocorticoid receptor agonist, binding to and activating the glucocorticoid receptor. This activation initiates downstream signaling pathways that result in various physiological effects, including the inhibition of pro-inflammatory cytokine production and suppression of immune responses .

Comparison with Similar Compounds

Dexamethasone Beta-D-Glucuronide Sodium Salt is unique due to its targeted delivery potential. Similar compounds include:

    Dexamethasone: The parent compound, widely used as an anti-inflammatory and immunosuppressant.

    Prednisolone: Another glucocorticoid with similar anti-inflammatory properties.

    Hydrocortisone: A naturally occurring glucocorticoid with broader applications.

    Betamethasone: A synthetic glucocorticoid with potent anti-inflammatory effects.

This compound stands out due to its potential for targeted delivery, making it a valuable compound in both research and clinical settings.

Properties

Molecular Formula

C28H36FNaO11

Molecular Weight

590.6 g/mol

IUPAC Name

sodium;(2S,3S,4S,5R,6R)-6-[2-[(8S,9R,10S,11S,13S,14S,16R,17R)-9-fluoro-11,17-dihydroxy-10,13,16-trimethyl-3-oxo-6,7,8,11,12,14,15,16-octahydrocyclopenta[a]phenanthren-17-yl]-2-oxoethoxy]-3,4,5-trihydroxyoxane-2-carboxylate

InChI

InChI=1S/C28H37FO11.Na/c1-12-8-16-15-5-4-13-9-14(30)6-7-25(13,2)27(15,29)17(31)10-26(16,3)28(12,38)18(32)11-39-24-21(35)19(33)20(34)22(40-24)23(36)37;/h6-7,9,12,15-17,19-22,24,31,33-35,38H,4-5,8,10-11H2,1-3H3,(H,36,37);/q;+1/p-1/t12-,15+,16+,17+,19+,20+,21-,22+,24-,25+,26+,27+,28+;/m1./s1

InChI Key

ZEFLDBQGUAWYGO-MVPWUIRWSA-M

Isomeric SMILES

C[C@@H]1C[C@H]2[C@@H]3CCC4=CC(=O)C=C[C@@]4([C@]3([C@H](C[C@@]2([C@]1(C(=O)CO[C@H]5[C@@H]([C@H]([C@@H]([C@H](O5)C(=O)[O-])O)O)O)O)C)O)F)C.[Na+]

Canonical SMILES

CC1CC2C3CCC4=CC(=O)C=CC4(C3(C(CC2(C1(C(=O)COC5C(C(C(C(O5)C(=O)[O-])O)O)O)O)C)O)F)C.[Na+]

Origin of Product

United States

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